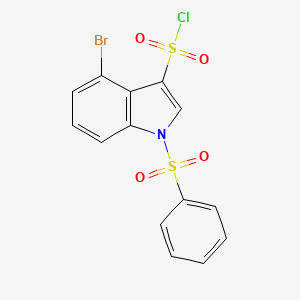![molecular formula C10H4BrClN2O2 B1451256 6-bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 2251053-06-0](/img/structure/B1451256.png)
6-bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Vue d'ensemble
Description
6-bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one, also known as 6-BCBFP, is a heterocyclic compound composed of a benzofuran ring and a pyrimidine ring. It is a member of the family of benzofuropyrimidines, which are known for their potential therapeutic applications. 6-BCBFP has been studied for its potential use in a variety of areas, including drug delivery, cancer therapy, and drug development.
Applications De Recherche Scientifique
Catalytic Protodeboronation of Pinacol Boronic Esters
- Application Summary : This research focuses on the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
- Methods of Application : The specific experimental procedures are not detailed in the search results. However, the process involves the use of a radical approach for the protodeboronation of alkyl boronic esters .
- Results or Outcomes : The protocol allows for a valuable but previously unknown transformation: formal anti-Markovnikov alkene hydromethylation .
Electrochemical Bromofunctionalization of Alkenes
- Application Summary : This research investigates the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products .
- Methods of Application : The optimal concentration of hydrobromic acid was identified at 180 mM, which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide . Increasing the flow rate resulted in decreased yields .
- Results or Outcomes : The research demonstrated that various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .
Synthesis of Functionalized 6H-benzo[c]chromenes
- Application Summary : This research focuses on a new and metal-free approach to the synthesis of substituted 6H-benzo[c]chromenes . This three-step synthetic sequence starts from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core .
- Methods of Application : The de novo ring-forming key step is based on a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate .
- Results or Outcomes : The final products were obtained in good yields (up to 94% over two steps) .
Bromochlorobenzenes
- Application Summary : Bromochlorobenzenes are mixed aryl halides (aryl chloride and aryl bromide) consisting of bromine and chlorine as substituents on a benzene ring .
- Methods of Application : The specific methods of application are not detailed in the search results. However, bromochlorobenzenes are typically used in various chemical reactions due to their reactivity .
- Results or Outcomes : The outcomes of these reactions can vary widely depending on the specific reaction conditions and the other reactants involved .
Suzuki–Miyaura Coupling
- Application Summary : The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, used to synthesize organic compounds . This reaction is widely used in the synthesis of fine chemicals and pharmaceuticals .
- Methods of Application : The specific methods of application are not detailed in the search results. However, the process involves the use of a palladium catalyst and a base .
- Results or Outcomes : The Suzuki–Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds, allowing for the synthesis of a wide range of organic compounds .
Hydrogenation of Unactivated Alkenes
- Application Summary : This research focuses on the hydrogenation of unactivated alkenes using a hydroboration-deboronation strategy .
- Methods of Application : The specific experimental procedures are not detailed in the search results. However, the process involves the use of a hydroboration-deboronation strategy .
- Results or Outcomes : The hydrogenation of unactivated alkenes allows for the synthesis of alkanes .
Propriétés
IUPAC Name |
6-bromo-8-chloro-3H-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClN2O2/c11-6-2-4(12)1-5-7-9(16-8(5)6)10(15)14-3-13-7/h1-3H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPJYQDHVWUMJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C3=C(O2)C(=O)NC=N3)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxy-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1451173.png)

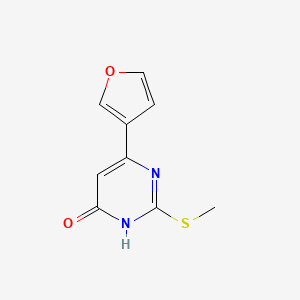
![2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451180.png)
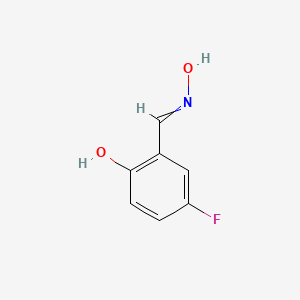
![6-methoxy[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451182.png)
![3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1451185.png)
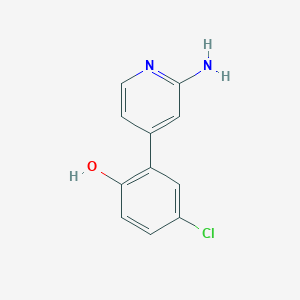
![2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1451187.png)
![2-Phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1451188.png)
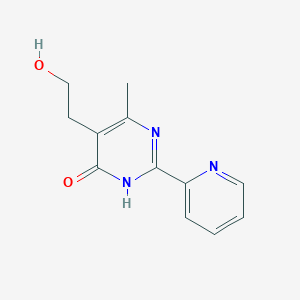
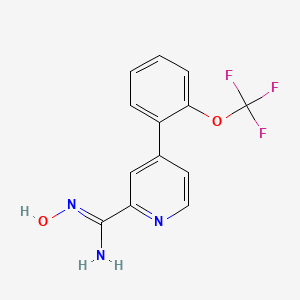
![4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1451191.png)
